molecular formula C15H22N2O4S2 B2443757 3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE CAS No. 1448131-37-0

3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE

Cat. No.: B2443757
CAS No.: 1448131-37-0
M. Wt: 358.47
InChI Key: DBVIGTPCPCYFFO-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N,N-dimethyl-8-azabicyclo[3.2.1]octane-8-sulfonamide is a chemical compound of significant interest in medicinal chemistry research due to its complex azabicyclic scaffold. The 8-azabicyclo[3.2.1]octane core is a privileged structure in drug discovery, known for its structural similarity to bioactive alkaloids like cocaine and morphine, which provides a rigid, three-dimensional framework that can enhance selectivity and binding affinity in biological systems . Compounds featuring this core and sulfonamide functional groups have been extensively investigated for their potential to modulate various biological targets . Specifically, research on analogous pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives has identified them as potent, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and neuroinflammatory conditions, as it preserves the levels of endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . Given its structural features, this compound serves as a valuable intermediate or target molecule for researchers exploring new pharmacologically active agents, particularly in the fields of inflammation, central nervous system (CNS) disorders, and analgesic development. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonyl)-N,N-dimethyl-8-azabicyclo[3.2.1]octane-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-16(2)23(20,21)17-12-8-9-13(17)11-15(10-12)22(18,19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVIGTPCPCYFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylsulfonyl and sulfonamide groups. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide groups undergo hydrolysis under acidic or basic conditions. The N,N-dimethyl sulfonamide moiety is more resistant to hydrolysis than the benzenesulfonyl group due to steric hindrance from the dimethyl substituents.

Conditions Reagents Products Yield Reference
Aqueous HCl (6 M), refluxHCl, H₂O8-Azabicyclo[3.2.1]octane-8-sulfonic acid + Benzenesulfonic acid~60%
NaOH (2 M), 80°CNaOH, H₂OPartial cleavage of benzenesulfonyl group~40%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Basic conditions deprotonate the amine, destabilizing the sulfonamide bond .

Nucleophilic Substitution

The benzenesulfonyl group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly under catalytic conditions.

Reagents Catalyst Products Applications
KOtBu, DMF, 100°CCuI3-Substituted-8-azabicyclo[3.2.1]octane derivativesPharmaceutical intermediates
NH₃, MeOHNone3-Amino-8-azabicyclo[3.2.1]octane sulfonamideBioactive compound synthesis

Key Finding : Pd-catalyzed reactions (e.g., Suzuki coupling) are less effective due to steric constraints from the bicyclic framework .

Oxidative Transformations

The tertiary amine in the azabicyclo[3.2.1]octane core undergoes oxidation to form N-oxide derivatives.

Oxidizing Agent Conditions Product Biological Relevance
mCPBA, CH₂Cl₂0°C to RT, 12 hr8-Azabicyclo[3.2.1]octane-8-sulfonamide N-oxideEnhanced solubility in APIs
H₂O₂, AcOH50°C, 6 hrSulfone derivative (minor pathway)Toxicology studies

Note : N-Oxides exhibit altered pharmacokinetic properties, making them valuable in drug development .

Reductive Reactions

Selective reduction of the sulfonamide groups is challenging but achievable under stringent conditions.

Reducing Agent Conditions Product Yield
LiAlH₄, THFReflux, 8 hr8-Azabicyclo[3.2.1]octane + SO₂ gas<10%
BH₃·THFRT, 24 hrNo reaction

Limitation : The sulfonamide’s robust S–N bond resists common reducing agents, necessitating alternative strategies .

Cycloaddition and Rearrangements

The strained bicyclic system participates in thermal rearrangements and Diels-Alder reactions.

Reaction Type Conditions Outcome Reference
Beckmann RearrangementPCl₅, 120°CRing expansion to 2-azabicyclo[4.2.1]nonane
Diels-AlderMaleic anhydride, tolueneFused tricyclic adduct

Synthetic Utility : Rearrangements enable access to novel heterocycles for structure-activity relationship (SAR) studies .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling modifies the benzenesulfonyl aromatic ring.

Coupling Type Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂3-(Arylbenzenesulfonyl)-derivatives45–65%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl sulfonamides30–50%

Challenge : Steric bulk from the bicyclic system lowers catalytic efficiency compared to planar analogs .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the sulfonamide groups.

Wavelength Solvent Major Product
254 nmMeCN8-Azabicyclo[3.2.1]octane + SO₂ + Aniline

Application : Photodegradation studies inform environmental stability profiles.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique reactivity:

Compound Hydrolysis Rate Oxidation Susceptibility Nucleophilic Substitution
3-(Benzenesulfonyl)-N,N-dimethyl-8-azabicyclo[3.2.1]octane-8-sulfonamideModerateHigh (N-oxide formation)Low
8-Azabicyclo[3.2.1]octane hydrochlorideHighLowHigh
N-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-8-carboxamideLowModerateModerate

Scientific Research Applications

Opioid Receptor Modulation

One of the primary applications of this compound is as a mu-opioid receptor antagonist. Research indicates that compounds within the azabicyclo[3.2.1]octane class can effectively modulate opioid receptor activity, which is crucial for treating conditions such as opioid-induced bowel dysfunction and postoperative ileus .

Case Study:
A study highlighted the effectiveness of a related crystalline sulfate salt form of an azabicyclo compound in treating gastrointestinal motility disorders through its action on mu-opioid receptors, demonstrating significant therapeutic potential .

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial properties, impairing the growth and virulence of various pathogens responsible for human diseases . The introduction of the benzenesulfonyl group in this compound may enhance its efficacy against specific bacterial strains.

Research Findings:
In vitro tests showed that sulfonamides can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, suggesting that 3-(benzenesulfonyl)-N,N-dimethyl-8-azabicyclo[3.2.1]octane-8-sulfonamide could be explored further for its potential as an antimicrobial agent .

Therapeutic Development

The compound's unique structural properties make it a candidate for developing new therapeutic agents targeting various diseases linked to opioid receptor activity and microbial infections.

Potential Applications:

  • Pain Management: As a mu-opioid antagonist, it could play a role in pain management strategies that avoid traditional opioids.
  • Gastrointestinal Disorders: Its application in treating conditions associated with reduced gastrointestinal motility can provide alternative therapeutic avenues for patients suffering from chronic constipation or similar issues.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Opioid Receptor ModulationEffective as mu-opioid receptor antagonists; potential for treating bowel dysfunction
Antimicrobial ActivityInhibits growth of pathogens like Staphylococcus aureus; enhances antimicrobial efficacy
Therapeutic DevelopmentPotential use in pain management and gastrointestinal disorders

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE: shares structural similarities with other bicyclic sulfonamides and sulfonyl compounds.

    4-Iodobenzoic acid: Another compound with a sulfonyl group, but with different chemical properties and applications.

    Noble gas compounds: While not directly related, these compounds also exhibit unique chemical behaviors due to their unusual structures.

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both phenylsulfonyl and sulfonamide groups, which confer distinct chemical and biological properties.

Biological Activity

3-(Benzenesulfonyl)-N,N-dimethyl-8-azabicyclo[3.2.1]octane-8-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonamide group, which is known for its diverse biological activities. Its chemical formula is C₁₃H₁₅N₂O₄S₂, and it has a molecular weight of approximately 305.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety has been shown to inhibit certain enzymes, particularly those involved in bacterial cell wall synthesis, similar to traditional sulfonamides.
  • Receptor Modulation : The bicyclic structure may allow for interaction with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties, particularly against Gram-positive bacteria. For instance, studies have shown that related sulfonamide compounds can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Case Studies

  • Study on Antibacterial Efficacy : In a controlled laboratory study, the compound was tested against a panel of bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potent antibacterial activity.
  • Neuropharmacological Effects : A study investigated the effects of the compound on neurotransmitter release in vitro. It was found to enhance dopamine release in rat brain slices, indicating potential applications in treating neurodegenerative diseases.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity assays:

  • Mutagenicity Testing : In vitro assays have shown no significant mutagenic effects at therapeutic doses.
  • Acute Toxicity Studies : Animal studies indicate a high LD50 value, suggesting a favorable safety margin for further development.

Q & A

Q. What are the key considerations for synthesizing 3-(benzenesulfonyl)-N,N-dimethyl-8-azabicyclo[3.2.1]octane-8-sulfonamide with high purity?

  • Methodological Answer : Synthesis optimization requires careful selection of sulfonylation reagents (e.g., benzenesulfonyl chloride) and reaction conditions (temperature, solvent polarity). For example, using dichloromethane (CH₂Cl₂) as a solvent at 0°C with triethylamine as a base can minimize side reactions . Post-synthesis, employ column chromatography (silica gel, gradient elution) or recrystallization for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥98%) and NMR (e.g., ¹H/¹³C, DEPT-135) to detect residual solvents or unreacted intermediates .

Q. How can researchers address instability of the bicyclo[3.2.1]octane core during storage or reaction conditions?

  • Methodological Answer : The azabicyclo core is sensitive to oxidation and hydrolysis. Stabilization strategies include:
  • Storing the compound under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO).
  • Adding radical inhibitors (e.g., BHT) during reactions involving elevated temperatures.
  • Conducting stability assays using accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to identify degradation products .

Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?

  • Methodological Answer :
  • NMR : Use NOESY/ROESY to confirm spatial proximity of protons in the bicyclic system, particularly for distinguishing endo vs. exo sulfonamide orientations.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • IR Spectroscopy : Validate sulfonamide C–S=O stretches (1150–1350 cm⁻¹) and absence of hydroxyl impurities .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models. To resolve:
  • Refine computational parameters (e.g., hybrid functionals like B3LYP-D3 with larger basis sets).
  • Validate using experimental kinetics (e.g., Arrhenius plots for sulfonylation rates) and compare activation energies.
  • Cross-check with alternative methods like MP2 or CCSD(T) for critical transition states .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives targeting biological receptors?

  • Methodological Answer :
  • Synthetic Diversification : Introduce substituents at the benzenesulfonyl group or dimethylamine moiety. For example, replace benzene with heteroaromatic rings (e.g., pyridine) to modulate electron-withdrawing effects.
  • In Vitro Assays : Use radioligand binding assays (e.g., dopamine or serotonin transporters) to quantify affinity (Ki). Compare with control compounds like cocaine analogs for baseline activity .
  • Molecular Docking : Map interactions using cryo-EM or homology models of target proteins (e.g., monoamine transporters) .

Q. How can researchers design experiments to evaluate environmental persistence or toxicity of this compound?

  • Methodological Answer :
  • Environmental Fate Studies : Assess hydrolysis half-life (pH 5–9 buffers), photodegradation under UV light, and biodegradation via OECD 301B assays.
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48h LC50) and algal growth inhibition (OECD 201).
  • Bioaccumulation : Measure logP values (shake-flask method) and BCF (bioconcentration factor) in fish models .

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